![molecular formula C10H14BNO4 B2667820 3-[(Isopropoxycarbonyl)amino]phenylboronic acid CAS No. 1638329-69-7](/img/structure/B2667820.png)

3-[(Isopropoxycarbonyl)amino]phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

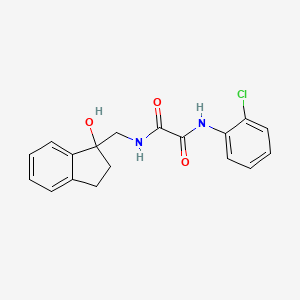

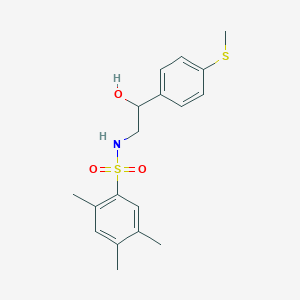

3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a boronic acid derivative . It is a chemomechanical polymer that expands and contracts in blood plasma with high glucose selectivity . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .

Molecular Structure Analysis

The molecular formula of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is C10H14BNO4 . The molecular weight is 223.03 . More detailed structural information is not available.Chemical Reactions Analysis

3-[(Isopropoxycarbonyl)amino]phenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols . It can also be used as a reagent in Suzuki-Miyaura coupling reactions .Aplicaciones Científicas De Investigación

Separation of Phenolic Acids

Phenylboronic acid and amino bifunctional modified silica gel, which contains 3-[(Isopropoxycarbonyl)amino]phenylboronic acid, has been used to develop a rapid separation method for phenolic acids . This method has been applied to the crude extract of Clerodendranthus spicatus, capturing 93.24% of the phenolic acids .

Antioxidant Activity

The isolated phenolic acids from Clerodendranthus spicatus, separated using the aforementioned method, have demonstrated great DPPH, ABTS, and hydroxyl radicals scavenging activities and ferric reducing power . This indicates the potential antioxidant activity of compounds separated using 3-[(Isopropoxycarbonyl)amino]phenylboronic acid.

Hypoglycemic Effect

The isolated phenolic acids also demonstrated effective inhibition of α-amylase and α-glucosidase activities . This suggests that 3-[(Isopropoxycarbonyl)amino]phenylboronic acid could potentially be used in the development of hypoglycemic agents.

Drug Delivery Systems

Phenylboronic acid-decorated polymeric nanomaterials, which can include 3-[(Isopropoxycarbonyl)amino]phenylboronic acid, have been used in drug delivery systems . The boronic acid group can form reversible covalent bonds with diols, which are present in many biological molecules, making it useful for targeted drug delivery.

Biosensors

The same property that makes phenylboronic acid useful in drug delivery systems also makes it useful in biosensors . The ability to form reversible covalent bonds with diols allows for the detection of these molecules, which can be useful in a variety of biological contexts.

Interactions with Glucose and Sialic Acid

Phenylboronic acid-decorated polymeric nanomaterials have been used to study interactions with glucose and sialic acid . This could have implications for the study of diseases like diabetes, where glucose monitoring is crucial.

Safety and Hazards

Propiedades

IUPAC Name |

[3-(propan-2-yloxycarbonylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJOHPRULZBYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)

![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)

![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)